REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[C:4]([CH3:9])[CH:3]=1.[CH:10]([Mg]Cl)([CH3:12])[CH3:11].[Cl-].[Li+].[Cu]C#N.C(Br)C=C>C1COCC1>[CH2:12]([C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][C:4]=1[CH3:9])[CH:10]=[CH2:11] |f:2.3|
|
Name
|
|
Quantity
|
8.41 mL
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)I)C
|
Name
|
|
Quantity
|
52.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
copper(I) cyanide
|
Quantity
|
6.33 g
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].[Cl-]
|
Name
|
|
Quantity
|
15.3 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 20 min at −20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The pale green solution was stirred for 10 min at −10° C.
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at −10° C. for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 0.5 N HCl
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was redissolved in diethyl ether/ethylacetate
|
Type
|
WASH
|
Details
|
organic phase was washed with 1N HCl, H2O, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After evaporation of solvent
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by flash chromatography (0% to 15% EtOAc in hexanes)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1=C(C=C(C=C1)Br)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.1 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |